Tetranitro Blue Tetrazolium (TNBT) is a chemical compound that belongs to the class of tetrazolium salts, which are heterocyclic organic compounds characterized by a five-membered ring containing four nitrogen atoms. These compounds have gained significant attention due to their diverse applications in various fields, including medicine, agriculture, and material science. TNBT, in particular, has been extensively studied for its role in biological assays, histochemistry, and dosimetry of ionizing radiation48.
The mechanism of action of TNBT involves its reduction to formazan, a process that can occur through both enzymatic and non-enzymatic pathways. In biological systems, TNBT serves as an artificial electron acceptor in dehydrogenase reactions, where it is reduced to a visible formazan dye. This reduction is often associated with the activity of oxidative enzymes, such as NADPH- and NADH-linked dehydrogenases15. The presence of nitro groups in TNBT increases its oxidation-reduction potential, making it a more active acceptor of electrons in these systems3. However, the reduction of TNBT can also be influenced by various factors, including the presence of oxygen, intermediate carriers, and the structural features of the tetrazolium salt itself9.
TNBT has been utilized in medical diagnostics, particularly in the nitro-blue tetrazolium (NBT) test, which is important for diagnosing bacterial infections and investigating phagocytic defects. The NBT test involves the reduction of TNBT to formazan by neutrophils, which can be visually observed and quantified. This test has been modified and standardized to improve its reliability and suitability for clinical use210.
In histochemical studies, TNBT is used to localize NADP-dependent dehydrogenase activity within tissues. The reduction of TNBT to formazan provides a visual marker for the sites of enzyme activity, which can be correlated with the physiological functions of different cell types. The effectiveness of TNBT in these applications depends on the ability to counteract interfering substances, such as lipids, and the use of appropriate fixation techniques19.
TNBT has also found applications in the field of dosimetry, where it is used to measure doses of ionizing radiation. The radiolytic reduction of TNBT in aqueous ethanol solutions or when incorporated into polymer films can be quantified spectrophotometrically, providing a means to determine radiation doses over a wide range. These dosimetric systems are suitable for both low and high dose measurements and have been developed to offer high stability against daylight exposure678.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6